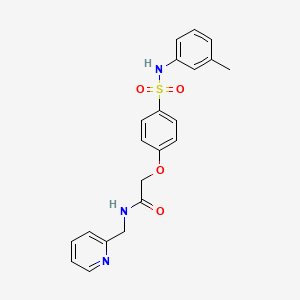
N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide, also known as PTSPA, is a chemical compound that has been extensively studied for its potential use in scientific research. PTSPA is a sulfonamide-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a wide range of research applications.
作用機序
The mechanism of action of N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide is not fully understood, but it is thought to be related to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that are involved in a variety of physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrases, which can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the surrounding environment. This compound has also been shown to have anti-inflammatory and anti-proliferative effects, making it a promising candidate for the treatment of cancer and other inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide in lab experiments is its ability to inhibit the activity of carbonic anhydrases, which can be useful in studying the role of these enzymes in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide. One area of interest is the development of new this compound derivatives that have improved efficacy and reduced toxicity. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential role in various physiological processes.
合成法
N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide can be synthesized through a multistep process that involves the reaction of pyridine-2-carboxaldehyde with 4-chloroaniline to form 2-(pyridin-2-ylmethyl)aniline. This intermediate is then reacted with 4-(methylsulfonyl)phenol and chloroacetyl chloride to form this compound.
科学的研究の応用
N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a wide range of research applications. Some of the areas where this compound has been studied include cancer research, neuroscience, and cardiovascular research.
特性
IUPAC Name |
2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-16-5-4-7-17(13-16)24-29(26,27)20-10-8-19(9-11-20)28-15-21(25)23-14-18-6-2-3-12-22-18/h2-13,24H,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMQDBWRZCPDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7695023.png)
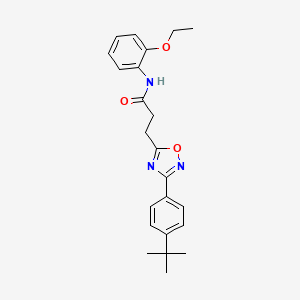
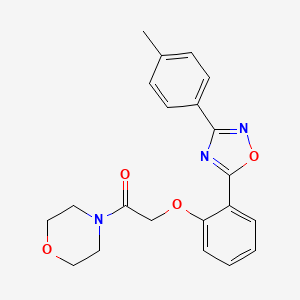
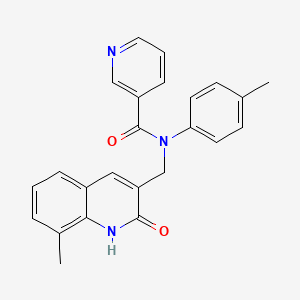
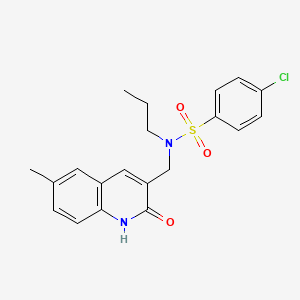
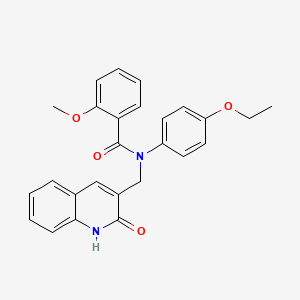


![N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7695095.png)

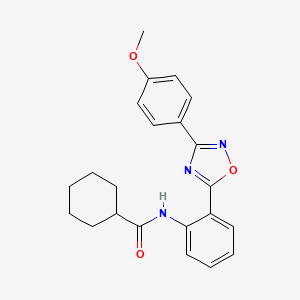
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695111.png)

